JWH-133

Beschreibung

Historical Context and Genesis of JWH-133

This compound is a synthetic cannabinoid that was first synthesized by the organic chemist Professor John W. Huffman at Clemson University. wikipedia.org The "JWH" in its name are his initials. washingtonpost.com Beginning in 1984, Huffman and his research team, with funding from the National Institute on Drug Abuse, embarked on a project to create synthetic cannabinoid compounds. wikipedia.org Over two decades, they developed over 400 such compounds, including this compound. wikipedia.orgquora.com The primary goal of this extensive research was to create pharmacological tools to study the endocannabinoid system and its receptors, thereby gaining a deeper understanding of this natural regulatory system in the human body. wikipedia.orgnih.gov

The development of this compound was a result of systematic modifications to the structure of classical cannabinoids. nih.gov Specifically, it belongs to the dibenzopyran class of cannabinoids. wikipedia.org Researchers found that removing the phenolic hydroxyl group from classical cannabinoid structures, such as that of Δ⁹-tetrahydrocannabinol (THC), led to a significant decrease in affinity for the CB1 receptor and a concurrent increase in affinity and selectivity for the CB2 receptor. nih.govwikipedia.org Further modifications to the alkyl side chain resulted in even more selective CB2 ligands, with this compound being a noteworthy outcome of this research. nih.gov

This compound within the Spectrum of Synthetic Cannabinoids

Synthetic cannabinoids are a structurally diverse group of molecules designed to interact with cannabinoid receptors. nih.gov They are broadly classified into several categories, including classical cannabinoids (like THC), non-classical cannabinoids, aminoalkylindoles, and eicosanoids. nih.gov this compound is considered a classical cannabinoid derivative, specifically a derivative of Δ8-THC. nih.govwikipedia.org

What distinguishes this compound and makes it particularly valuable for research is its high selectivity for the CB2 receptor over the CB1 receptor. nih.govwikipedia.org This contrasts with many other synthetic cannabinoids, such as JWH-018, which show high affinity for both CB1 and CB2 receptors. nih.govrsc.org The psychoactive effects commonly associated with cannabis are primarily mediated by the activation of CB1 receptors in the central nervous system. nih.govnih.gov By selectively targeting CB2 receptors, which are predominantly found in the peripheral and immune systems, this compound allows researchers to investigate the roles of the CB2 receptor without the confounding psychoactive effects of CB1 activation. nih.govnih.govfrontiersin.org

Rationale for Academic Investigation of Cannabinoid Receptor Type 2 (CB2R) Agonists

The academic and pharmaceutical interest in selective CB2R agonists like this compound is driven by the therapeutic potential of targeting the CB2 receptor. nih.govfrontiersin.org The endocannabinoid system, including the CB2 receptor, is implicated in a wide range of physiological and pathological processes. nih.govnih.gov

Key areas of research interest for CB2R agonists include:

Inflammation and Immune Response: CB2 receptors are abundantly expressed on immune cells, and their activation has been shown to modulate immune responses and have anti-inflammatory effects. nih.govfrontiersin.orgmdpi.comnih.gov This has led to investigations into the potential of CB2R agonists for treating inflammatory conditions. frontiersin.orgmdpi.com

Pain Management: Studies suggest that CB2 receptor activation may help alleviate certain types of pain, particularly inflammatory and neuropathic pain, without the psychoactive side effects associated with CB1 receptor activation. nih.govacs.org

Neurodegenerative Diseases: While less abundant than in the periphery, CB2 receptors are also found in the central nervous system, particularly in microglia. nih.govacs.org Their expression can increase in response to inflammation or injury, suggesting a role in neuroinflammation. nih.gov Consequently, CB2R agonists are being explored for their potential neuroprotective effects in conditions like Alzheimer's disease. wikipedia.orgacs.orgcannanda.com

Cancer Research: Some preclinical studies have indicated that CB2R agonists may have anti-tumor properties, potentially by inhibiting cancer cell growth and angiogenesis. nih.govcaymanchem.comfrontiersin.org

The development of selective CB2R agonists provides researchers with crucial tools to explore these potential therapeutic avenues and to better understand the role of the CB2 receptor in health and disease. nih.govacs.org

Overview of this compound's Pharmacological Significance

This compound is a potent and highly selective agonist for the CB2 receptor. nih.govwikipedia.org Its pharmacological profile is what makes it a valuable research tool.

Key pharmacological properties of this compound include:

High Affinity and Selectivity for CB2R: this compound binds with high affinity to the CB2 receptor, with a reported Ki value of 3.4 nM. nih.govwikipedia.org Its affinity for the CB1 receptor is significantly lower, with a Ki of 677 nM, making it approximately 200-fold more selective for the CB2 receptor. nih.govwikipedia.orgcaymanchem.com

Functional Agonist Activity: this compound acts as a full agonist at the CB2 receptor, meaning it activates the receptor to produce a biological response. nih.gov

Lack of Psychoactivity: Due to its low affinity for the CB1 receptor, this compound is devoid of the psychotropic effects associated with many other cannabinoids. nih.gov

These properties have established this compound as a standard experimental compound for investigating the physiological and pathophysiological roles of the CB2 receptor. nih.gov It has been utilized in numerous preclinical studies to explore the therapeutic potential of CB2R activation in a variety of disease models, including those for pain, inflammation, and neurodegeneration. nih.govresearchgate.net

Data Tables

Table 1: Binding Affinity of this compound for Cannabinoid Receptors

| Compound | Receptor | Binding Affinity (Ki, nM) | Selectivity (CB1/CB2) |

| This compound | CB1 | 677 | ~200-fold for CB2 |

| CB2 | 3.4 |

Data sourced from multiple studies. nih.govwikipedia.orgcaymanchem.com

Table 2: Comparison of this compound with Other Cannabinoids

| Compound | Type | Primary Receptor Target(s) | Notable Characteristic |

| This compound | Synthetic (Classical) | CB2 | High CB2 selectivity |

| Δ⁹-THC | Phytocannabinoid | CB1 and CB2 | Primary psychoactive component of cannabis |

| Cannabidiol (B1668261) (CBD) | Phytocannabinoid | Low affinity for CB1/CB2 | Non-psychoactive, various therapeutic targets |

| JWH-018 | Synthetic (Aminoalkylindole) | CB1 and CB2 | High potency, found in illicit products |

| HU-210 | Synthetic (Classical) | CB1 and CB2 | Potent, non-selective agonist |

This table provides a comparative overview based on general scientific understanding. nih.govnih.govwikipedia.org

Structure

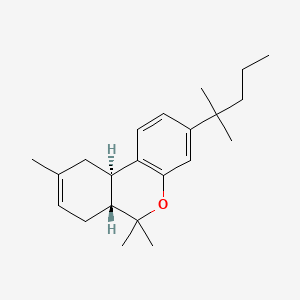

2D Structure

Eigenschaften

IUPAC Name |

(6aR,10aR)-6,6,9-trimethyl-3-(2-methylpentan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O/c1-7-12-21(3,4)16-9-10-17-18-13-15(2)8-11-19(18)22(5,6)23-20(17)14-16/h8-10,14,18-19H,7,11-13H2,1-6H3/t18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBFLLZNALVODA-RBUKOAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)C1=CC2=C(C=C1)C3CC(=CCC3C(O2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(C)(C)C1=CC2=C(C=C1)[C@@H]3CC(=CC[C@H]3C(O2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426077 | |

| Record name | JWH-133 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259869-55-1 | |

| Record name | JWH 133 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=259869-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylbutyl-1-deoxy-delta(9)-THC | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0259869551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-133 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-133 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDG8048RDA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Receptor Pharmacology and Molecular Mechanisms of Jwh 133

Cannabinoid Receptor Binding and Selectivity Profiles

The interaction of JWH-133 with cannabinoid receptors is characterized by high affinity and selectivity for the CB2 receptor, with significantly lower affinity for the CB1 receptor. This selectivity profile makes this compound a valuable tool for studying the specific roles of the CB2 receptor, particularly in peripheral tissues and immune cells where it is predominantly expressed. frontiersin.orgclinexprheumatol.orgmdpi.commdpi.com

High Affinity and Potency at Cannabinoid Receptor Type 2 (CB2R)

This compound demonstrates high binding affinity for the CB2 receptor. Its reported Ki value for the CB2 receptor is 3.4 nM. tocris.comrndsystems.comresearchgate.netadooq.comwikipedia.orgebi.ac.ukcaymanchem.comatsjournals.org This low Ki value indicates a strong binding interaction with the receptor. As a potent CB2 selective agonist, this compound effectively activates the CB2 receptor, leading to downstream signaling events. tocris.comrndsystems.comadooq.comnih.gov

Characterization of Interaction with Cannabinoid Receptor Type 1 (CB1R)

In contrast to its high affinity for CB2R, this compound exhibits significantly lower affinity for the CB1 receptor. The reported Ki value for the CB1 receptor is 677 nM, indicating approximately 200-fold selectivity for CB2R over CB1R. tocris.comrndsystems.comresearchgate.netadooq.comfrontiersin.orgwikipedia.orgebi.ac.ukcaymanchem.comatsjournals.orgnih.gov Studies have shown that this compound is functionally inactive or has very low activity at human CB1R, even at relatively high concentrations. frontiersin.orgnih.gov This low activity at CB1R is crucial as it suggests that this compound is unlikely to produce the psychotropic effects typically associated with CB1 receptor activation. frontiersin.orgnih.govmdpi.com

The structural difference between this compound and classical cannabinoids like Δ8-THC, specifically the absence of a hydroxyl group, contributes to this altered selectivity profile. wikipedia.orgebi.ac.uk

Comparative Analysis with Endogenous and Phytocannabinoids

This compound's binding and selectivity profile can be compared to endogenous cannabinoids (endocannabinoids) such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), and phytocannabinoids like Δ9-tetrahydrocannabinol (Δ9-THC) and cannabidiol (B1668261) (CBD). Endocannabinoids like 2-AG and AEA activate both CB1 and CB2 receptors, generally showing higher affinity for CB1 than CB2. researchgate.netnih.gov Δ9-THC is a partial agonist at both CB1 and CB2 receptors, with its psychogenic effects primarily attributed to CB1 activation. nih.gov CBD, on the other hand, has low affinity for both CB1 and CB2 receptors and may act as an antagonist or inverse agonist at certain concentrations, or as a negative allosteric modulator of CB1R. nih.govresearchgate.net

This compound stands out due to its high selectivity and potency specifically at the CB2 receptor, making it a valuable tool for differentiating CB2R-mediated effects from those mediated by CB1R. frontiersin.orgclinexprheumatol.org Another natural cannabinoid with high selectivity for CB2R is β-caryophyllene, which interacts selectively and competitively with the CP55,940 binding site. nih.govresearchgate.netunipi.it

Here is a comparative overview of the binding affinities of this compound, key endocannabinoids, and phytocannabinoids:

| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity (CB2/CB1) | Reference |

| This compound | CB2 | 3.4 nM | ~200x | tocris.comrndsystems.comresearchgate.netadooq.comwikipedia.orgebi.ac.ukcaymanchem.comatsjournals.org |

| CB1 | 677 nM | tocris.comrndsystems.comresearchgate.netadooq.comwikipedia.orgebi.ac.ukcaymanchem.comatsjournals.org | ||

| Anandamide (AEA) | CB1 | Higher affinity than CB2 | researchgate.net | |

| CB2 | Lower affinity than CB1 | researchgate.net | ||

| 2-Arachidonoylglycerol (2-AG) | CB1 | Higher affinity than CB2 | researchgate.net | |

| CB2 | Lower affinity than CB1 | researchgate.net | ||

| Δ9-THC | CB1 | Partial agonist | nih.gov | |

| CB2 | Partial agonist | nih.gov | ||

| CBD | CB1 | Very low affinity | nih.govresearchgate.net | |

| CB2 | Very low affinity | nih.govresearchgate.net | ||

| β-Caryophyllene | CB2 | Selective | nih.govresearchgate.netunipi.it |

Note: Binding affinities can vary depending on the experimental conditions and source.

Intracellular Signaling Cascades Modulated by this compound

As a CB2 receptor agonist, this compound modulates various intracellular signaling pathways, primarily through its coupling to G proteins. These downstream effects contribute to the diverse biological activities observed with CB2 receptor activation.

G Protein-Coupled Receptor Activation and Downstream Effects

The CB2 receptor is a G protein-coupled receptor (GPCR) that primarily couples with Gi/o proteins. nih.govmdpi.commdpi.comnih.gov Activation of CB2R by agonists like this compound leads to the inhibition of adenylyl cyclase activity, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govmdpi.commdpi.comnih.gov Reduced cAMP levels can modulate the activity of protein kinase A (PKA), which in turn affects the phosphorylation status and activity of various downstream targets, including transcription factors like NF-κB and CREB. mdpi.comnih.gov By inhibiting PKA activity, CB2R activation is thought to prevent the induction of inflammatory genes. mdpi.com

In addition to inhibiting adenylyl cyclase, CB2R activation can also influence other signaling molecules and pathways. For instance, studies have shown that this compound can affect intracellular calcium levels. frontiersin.org

Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK1/2, JNK)

Activation of CB2R by this compound has been shown to modulate Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2, JNK, and p38. nih.govmdpi.comcaymanchem.comresearchgate.netfrontiersin.org These pathways are involved in regulating various cellular processes, including inflammation, immune responses, cell proliferation, and survival. nih.govresearchgate.net

Research indicates that this compound can influence the phosphorylation status of these kinases. For example, this compound has been shown to affect the basal phosphorylation of MAPKs like p-JNK/p46 and p-ERK, and exhibit slight activation of p38 in certain cell types. clinexprheumatol.org In some contexts, this compound has been reported to reduce JNK phosphorylation. frontiersin.org Conversely, in other cell types, CB2R activation by this compound has been linked to ERK1/2-related mechanisms that may contribute to pro-inflammatory cytokine production. frontiersin.org this compound has also been shown to mitigate the activation of MAPKs (p38 and ERK1/2) and JNK induced by inflammatory mediators like TNF-α, an effect that can be blocked by a CB2 antagonist. nih.gov

Furthermore, this compound's activation of CB2R has been shown to activate AMPK, a metabolic sensor, which can subsequently influence downstream proteins involved in cell growth regulation, such as p53, p21, and mTOR. nih.gov This activation of AMPK by this compound appears to be mediated via CB2 receptors and is independent of LKB1 phosphorylation in some cell types. nih.gov

The specific effects of this compound on MAPK pathways can be cell-type dependent and context-specific, highlighting the complexity of CB2R signaling. clinexprheumatol.org

| Signaling Pathway/Molecule | Effect of this compound (via CB2R) | Reference |

| Adenylyl Cyclase | Inhibition, leading to decreased cAMP levels | nih.govmdpi.commdpi.comnih.gov |

| PKA | Inhibition (downstream of reduced cAMP) | mdpi.comnih.gov |

| NF-κB | Modulation (indirectly via PKA, or through other interactions) | nih.govclinexprheumatol.orgmdpi.commdpi.comcaymanchem.comresearchgate.netkarger.com |

| CREB | Modulation (indirectly via PKA) | mdpi.com |

| ERK1/2 | Modulation (can be activation or inhibition depending on context) | frontiersin.orgnih.govclinexprheumatol.orgmdpi.comcaymanchem.comresearchgate.netfrontiersin.org |

| JNK | Modulation (can be activation or inhibition depending on context) | nih.govclinexprheumatol.orgmdpi.comcaymanchem.comresearchgate.netfrontiersin.org |

| p38 | Modulation (can be activation or slight activation) | nih.govclinexprheumatol.orgcaymanchem.comresearchgate.net |

| TAK1 | Coordination of CB2 association with TAK1 | clinexprheumatol.org |

| AMPK | Activation | nih.gov |

| mTOR | Inhibition (downstream of AMPK activation) | nih.gov |

| p53 | Phosphorylation (downstream of AMPK activation) | nih.gov |

| p21 | Production (downstream of AMPK activation) | nih.gov |

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Modulation

Research indicates that this compound can modulate the PI3K/Akt signaling pathway. Studies have shown that this compound significantly enhances Akt phosphorylation, an effect that can be inhibited by the PI3K inhibitor wortmannin (B1684655) or the CB2 receptor antagonist AM630 nih.govkarger.com. This suggests that this compound activates the PI3K/Akt pathway via CB2 receptor activation nih.govkarger.com. The activation of the PI3K/Akt pathway is implicated in the anti-apoptotic effects of this compound, particularly in the context of ischemia/reperfusion injury nih.govkarger.com. This pathway is known to regulate the intrinsic mitochondria-mediated apoptotic pathway nih.govkarger.com.

However, the interaction between this compound and the PI3K/Akt pathway can be context-dependent. In some cancer cell lines, activation of CB2 with low doses of agonists like this compound has been reported to promote cell proliferation through the activation of the AKT/PKB pathway oncotarget.com. This activation can lead to the inhibition of glycogen (B147801) synthase kinase-3β (GSK3β), contributing to a more aggressive cell phenotype oncotarget.com.

Here is a summary of findings related to this compound and the PI3K/Akt pathway:

| Study Context | This compound Effect on Akt Phosphorylation | Inhibited by PI3K Inhibitor (Wortmannin) | Inhibited by CB2 Antagonist (AM630) | Associated Outcome | Source |

| Myocardial Ischemia/Reperfusion | Increased | Yes | Yes | Reduced apoptosis, Infarct size | nih.govkarger.com |

| Colon Cancer Cells (low dose) | Increased | Not explicitly stated | Not explicitly stated | Increased cell proliferation | oncotarget.com |

| HIV-infected Macrophages | Mitigated TNF-α induced Akt activation | Not explicitly stated | Yes | Downregulation of related proteins | nih.gov |

| Microglia (MPP+ treated) | Promotes activation | Not explicitly stated | Yes (implied via CB2 agonism) | Anti-inflammatory phenotype | researchgate.net |

Nuclear Factor-kappa B (NF-κB) Signaling Pathway Inhibition

This compound has been shown to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammatory responses mdpi.comfrontiersin.orgnih.govkarger.com. Activation of NF-κB triggers the production of pro-inflammatory cytokines and chemokines nih.govkarger.com. Studies in various models, including uterine ischemia-reperfusion injury and sepsis, have demonstrated that this compound significantly reduces NF-κB activity and the expression of associated inflammatory mediators frontiersin.orgnih.govkarger.com. This inhibitory effect on NF-κB is considered a significant mechanism underlying the anti-inflammatory properties of this compound mdpi.comfrontiersin.orgnih.govkarger.com. The suppression of NF-κB activity by this compound is often linked to its CB2 receptor agonism nih.govkarger.com.

Data on this compound's effect on NF-κB:

| Study Context | This compound Effect on NF-κB Activity/Expression | Associated Outcome | Source |

| Uterine Ischemia-Reperfusion | Significantly reduced | Reduced inflammatory gene expression, decreased cell damage | nih.govkarger.com |

| Sepsis Model (rat) | Attenuated expression | Reduced organ injury, decreased pro-inflammatory cytokines | frontiersin.orgkarger.com |

| LPS-induced Lung Injury (rat) | Suppressed signaling pathways | Ameliorated proinflammatory response | mdpi.com |

| HIV-infected Macrophages | Decreased activation | Downregulation of associated proteins | mdpi.com |

Gene and Protein Expression Alterations Mediated by this compound

This compound influences the expression levels of various genes and proteins involved in inflammation, immune responses, oxidative stress, and apoptosis. These alterations contribute to its observed biological effects.

Modulation of Inflammatory Cytokines and Chemokines

This compound significantly inhibits the production and release of pro-inflammatory cytokines and chemokines mdpi.comfrontiersin.org. These include key mediators such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-α (TNF-α), and various chemokines like those in the CC and CXC motif families frontiersin.orgnih.govnih.govfrontiersin.org. Conversely, this compound can enhance the expression of anti-inflammatory cytokines, such as Interleukin-10 (IL-10) frontiersin.orgnih.gov. This dual action on pro- and anti-inflammatory mediators highlights its immunomodulatory potential mdpi.comfrontiersin.orgnih.gov.

Summary of this compound's impact on cytokines and chemokines:

| Mediator | This compound Effect | Study Context | Source |

| IL-1β | Decreased | Uterine Ischemia-Reperfusion, Sepsis, Microglia | frontiersin.orgnih.govnih.govfrontiersin.org |

| IL-6 | Decreased | Uterine Ischemia-Reperfusion, Sepsis, Microglia | frontiersin.orgnih.govnih.govfrontiersin.org |

| TNF-α | Decreased | Uterine Ischemia-Reperfusion, Sepsis, Microglia | frontiersin.orgnih.govnih.govfrontiersin.org |

| IL-10 | Increased | Sepsis, Macrophages | frontiersin.orgnih.gov |

| CC motif chemokines | Decreased | Diet-induced obese mice, Microglia | nih.govfrontiersin.org |

| CXC motif chemokines | Decreased | Diet-induced obese mice, Microglia | nih.govfrontiersin.org |

Impact on Adhesion Molecules and Proteolytic Enzymes (e.g., MMPs)

This compound has been shown to modulate the expression of adhesion molecules and proteolytic enzymes like Matrix Metalloproteinases (MMPs) ebi.ac.ukmdpi.comcapes.gov.br. It can attenuate the expression of adhesion molecules such as Vascular Cell Adhesion Protein 1 (VCAM-1) and E-selectin, which are involved in the recruitment and adhesion of inflammatory cells to the endothelium ebi.ac.ukmdpi.comfrontiersin.orgcapes.gov.br. Furthermore, this compound has been reported to decrease the levels and activity of MMP-2 and MMP-9, enzymes that play roles in tissue remodeling, inflammation, and tumor progression ebi.ac.ukmdpi.comoncotarget.comrealmofcaring.org.

Effects on adhesion molecules and MMPs:

| Molecule | This compound Effect | Study Context | Source |

| VCAM-1 | Attenuated | Human coronary artery endothelial cells, Sepsis | ebi.ac.ukfrontiersin.orgcapes.gov.br |

| E-selectin | Attenuated | Sepsis | ebi.ac.ukcapes.gov.br |

| MMP-2 | Decreased | Glioma, Lung cancer cells | ebi.ac.ukoncotarget.comrealmofcaring.org |

| MMP-9 | Decreased | Atherosclerosis | mdpi.comoncotarget.com |

| ICAM-1 | Decreased | Traumatic brain injury (CB2 knockout mice) | frontiersin.org |

Regulation of Oxidative Stress Response Pathways (e.g., Nrf2)

This compound influences oxidative stress response pathways, notably the Nrf2/HO-1 pathway nih.govresearchgate.netmdpi.comnih.gov. The nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant enzymes. Studies suggest that this compound can promote the activation of the Nrf2/HO-1 pathway researchgate.netnih.gov. This activation contributes to its antioxidant effects and its ability to ameliorate oxidative stress mdpi.comnih.gov. However, one study in HIV-infected macrophages indicated that this compound treatment downregulated proteins associated with the Nrf2-mediated oxidative stress response, suggesting context-dependent effects mdpi.com. The PI3K/Akt pathway has been implicated in the this compound-mediated activation of Nrf2 in some contexts researchgate.net.

Summary of effects on oxidative stress pathways:

| Pathway/Molecule | This compound Effect | Study Context | Source |

| Nrf2/HO-1 | Activation/Up-regulation of HO-1 | Diet-induced obese mice, Macrophages | nih.gov |

| Nrf2 | Promotes activation (via PI3K/Akt) | Microglia (MPP+ treated) | researchgate.net |

| Nrf2 | Decreased nuclear accumulation, upregulated Keap1 | Osteogenic differentiation | nih.gov |

| Oxidative Stress | Inhibited/Reduced | Various models (implied through Nrf2 modulation) | ebi.ac.ukmdpi.commdpi.com |

Influence on Ceramide Synthesis and Apoptotic Proteins

This compound can influence ceramide synthesis and the expression of apoptotic proteins, contributing to its effects on cell survival and death nih.govaacrjournals.orgpsu.edu. In certain cancer cell lines, selective activation of the CB2 receptor by this compound has been shown to signal apoptosis via enhanced ceramide synthesis de novo nih.govaacrjournals.org. This increase in ceramide levels can then activate downstream pathways, such as ERK, leading to apoptosis aacrjournals.org. This compound has also been observed to affect the levels of key apoptotic proteins, such as caspases (e.g., caspase-3 and caspase-9) and the Bcl-2 family of proteins nih.govkarger.compsu.edu. Its anti-apoptotic effects in conditions like myocardial ischemia/reperfusion injury involve the inhibition of the intrinsic mitochondria-mediated apoptotic pathway, characterized by reduced caspase activation and cytochrome c release nih.govkarger.com.

Effects on ceramide synthesis and apoptotic proteins:

| Molecule/Pathway | This compound Effect | Study Context | Source |

| Ceramide synthesis | Enhanced de novo synthesis | Glioma cells | nih.govaacrjournals.org |

| Apoptosis | Induced (via ceramide synthesis) | Glioma cells | realmofcaring.orgnih.govaacrjournals.org |

| Apoptosis | Prevented/Inhibited | Myocardial Ischemia/Reperfusion, Kidney injury | nih.govkarger.com |

| Caspase-3 | Reduced levels/activation | Myocardial Ischemia/Reperfusion, Sepsis | frontiersin.orgnih.govkarger.com |

| Caspase-9 | Reduced levels/activation | Myocardial Ischemia/Reperfusion | nih.govkarger.com |

| Cytochrome c release (mitochondrial) | Inhibited | Myocardial Ischemia/Reperfusion | nih.govkarger.com |

| Bcl-2/Bax ratio | Increased Bcl-2/Bax (implies anti-apoptotic effect) | VM neurons (MPP+ treated) | researchgate.net |

Considerations for Receptor-Independent Pharmacological Actions

While this compound is primarily studied for its selective agonism at the CB2 receptor, the possibility of receptor-independent pharmacological actions warrants consideration in interpreting research findings. Although this compound is a synthetic cannabinoid and lacks the phenolic hydroxyl group present in some plant-derived cannabinoids like THC, which can contribute to receptor-independent antioxidant effects as reactive oxygen species (ROS) scavengers, there is limited direct evidence specifically addressing receptor-independent mechanisms for this compound in the provided search results. nih.gov

However, the complexity of biological systems means that a compound's effects are not always solely attributable to its primary target. Some studies, particularly those where the effects of this compound are not fully blocked by CB2 antagonists or in CB2-deficient models, might implicitly suggest the involvement of additional mechanisms. For example, one study noted that despite their findings, some reports suggest CB2 activation is anti-inflammatory, and there is a possibility that CB2 agonists may exert effects through other receptors besides CB2. clinexprheumatol.org Another study mentioned that off-target effects might be responsible for some effects of a CB2 agonist that were not fully reversed by a CB2 antagonist. oup.com

Research into the potential for off-target effects or interactions with other biological targets is crucial for a complete understanding of this compound's pharmacological profile. While the high selectivity for CB2 over CB1 is well-established, interactions with other non-cannabinoid receptors or enzymes, or direct effects on cellular membranes or pathways independent of specific receptor binding, could contribute to the observed biological outcomes in certain experimental settings. researchgate.net The provided information emphasizes the CB2-mediated effects of this compound across various models, and further dedicated research would be needed to definitively characterize any significant receptor-independent pharmacological actions of this specific compound.

Preclinical Efficacy and Therapeutic Potential of Jwh 133

Anti-Inflammatory and Immunomodulatory Applications

JWH-133 has demonstrated significant anti-inflammatory and immunomodulatory effects in numerous preclinical settings, primarily mediated through CB2 receptor activation. researchgate.netfrontiersin.org This modulation involves influencing the production of inflammatory mediators and altering the function and trafficking of immune cells. researchgate.netfrontiersin.orgmdpi.com

Attenuation of Systemic and Localized Inflammatory Responses

This compound has been shown to attenuate both systemic and localized inflammatory responses in experimental models. In models of sepsis, a severe systemic inflammatory state, this compound reduced injury in multiple organs, including the brain, heart, lung, and liver, and decreased levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while increasing the anti-inflammatory cytokine IL-10. ebi.ac.ukfrontiersin.orgkarger.com This suggests a broad suppressive effect on the systemic inflammatory cascade. frontiersin.orgkarger.com In localized inflammation models, such as carrageenan-induced paw inflammation, this compound significantly ameliorated paw swelling and inflammatory reactions. frontiersin.org

Modulation of Immune Cell Function and Infiltration

A key aspect of this compound's immunomodulatory activity is its impact on immune cell function and infiltration into inflamed tissues. This compound has been shown to decrease the infiltration of various immune cells, including neutrophils, mast cells, and NK cells, at sites of inflammation in models of intestinal inflammation. researchgate.net It can also influence macrophage polarization, promoting a shift from pro-inflammatory M1-like macrophages to anti-inflammatory M2 macrophages. nih.govnih.gov Furthermore, this compound has been reported to induce apoptosis in activated T cells, contributing to the resolution of inflammation. researchgate.net Studies in experimental autoimmune uveoretinitis (EAU) showed that this compound suppressed leukocyte trafficking into the inflamed retina by reducing the expression of adhesion molecules on T cells. karger.comnih.gov

Mitigation of Ischemia-Reperfusion Injury-Induced Inflammation

Ischemia-reperfusion injury (IRI) is characterized by significant inflammation and tissue damage. This compound has shown protective effects in various IRI models, including hepatic, renal, ovarian, and uterine IRI. frontiersin.orgresearchgate.netnih.gov In these models, this compound administration reduced inflammatory responses by decreasing the expression and levels of pro-inflammatory mediators such as TNF-α, IL-1β, IL-6, and NF-κB. researchgate.netnih.govresearchgate.net It also helped to restore the oxidant/antioxidant balance and reduce tissue damage and apoptosis. frontiersin.orgresearchgate.netnih.gov The protective effects of this compound in IRI are mediated through CB2 receptor activation and involve modulation of signaling pathways like NF-κB and potentially the PI3K/Akt pathway. frontiersin.orgkarger.comnih.gov

Table 2: Impact of this compound on Inflammation in Ischemia-Reperfusion Injury Models

| Organ System | Key Findings | References |

| Hepatic | Reduced liver tissue injury, decreased inflammatory cell infiltration, decreased serum cytokines/chemokines/adhesion molecules. | frontiersin.orgnih.gov |

| Renal | Reduced glomerular and tubular damage, decreased inflammation and apoptosis, reduced NF-κB immunoreactivity. | ebi.ac.ukresearchgate.netresearchgate.net |

| Ovarian | Reduced NF-κB immunoreactivity, decreased MDA levels, antioxidant and anti-inflammatory effects. | researchgate.net |

| Uterine | Reduced expression of IL-1β, IL-6, NF-κB, TLR-4, and TNF-α. | nih.gov |

| Cardiac | Decreased infarct size, reduced cardiac injury markers, attenuated ROS production and neutrophil infiltration, inhibited NLRP3 inflammasome. | mdpi.comfrontiersin.org |

Impact on Autoimmune and Allergic Inflammatory Conditions (e.g., Uveoretinitis, Osteoarthritis, Acute Lung Injury)

This compound has demonstrated positive effects in preclinical models of various autoimmune and allergic inflammatory conditions. In experimental autoimmune uveoretinitis (EAU), an autoimmune disease affecting the retina, this compound suppressed the severity of the disease in a dose-dependent manner, inhibiting the activation and function of autoreactive T cells and preventing leukocyte trafficking into the inflamed tissue. nih.gov In models of osteoarthritis (OA), a degenerative joint disease with an inflammatory component, systemic administration of this compound attenuated OA-induced pain and reduced markers of inflammation and central sensitization in the spinal cord, including decreased levels of pro-inflammatory cytokines and reduced activity of matrix metalloproteinases (MMP-2 and MMP-9). frontiersin.orgplos.orgresearchgate.net this compound also mitigated synovial hyperplasia and cartilage damage in a model of rheumatoid arthritis. frontiersin.orgnih.gov In models of acute lung injury (ALI), this compound protected against lung damage by reducing leukocyte migration, vascular permeability, and levels of pro-inflammatory cytokines and chemokines. researchgate.netfrontiersin.orgmdpi.com It also reduced neutrophil infiltration and edema and improved lung histology and oxygenation. mdpi.com

Table 3: Effects of this compound in Autoimmune and Allergic Inflammatory Models

| Condition | Model Type | Key Findings | References |

| Autoimmune Uveoretinitis | Experimental Autoimmune Uveoretinitis (EAU) | Suppressed disease severity, inhibited T cell activation/function, prevented leukocyte trafficking, abrogated cytokine/chemokine production. | nih.govnih.gov |

| Osteoarthritis | Monosodium iodoacetate (MIA)-induced OA | Attenuated pain behavior, reduced pro-inflammatory cytokines (IL-1β, TNFα), increased anti-inflammatory IL-10, reduced spinal inflammation/central sensitization markers. | frontiersin.orgplos.org |

| Rheumatoid Arthritis | Collagen-induced arthritis (CIA) | Mitigated synovial hyperplasia, inflammation, cartilage damage, and bone destruction, decreased M1 macrophages, increased IL-10, decreased TNF-α, IL-1β, IL-6. | frontiersin.orgnih.gov |

| Acute Lung Injury | LPS-induced ALI, I/R-induced ALI, Paraquat-induced ALI | Reduced leukocyte migration, vascular permeability, pro-inflammatory cytokines/chemokines, neutrophil infiltration, edema, improved lung histology/oxygenation. | researchgate.netfrontiersin.orgmdpi.com |

Proposed Role in Viral Infection-Induced Immune Dysregulation (e.g., SARS-CoV-2)

The immunomodulatory and anti-inflammatory properties of this compound have led to investigations into its potential role in addressing immune dysregulation associated with viral infections, including SARS-CoV-2. mdpi.comresearchgate.net The pathogenesis of severe COVID-19 involves an exaggerated immune-inflammatory response, often referred to as a cytokine storm. mdpi.comresearchgate.netnih.gov Given that CB2 receptors are expressed on immune cells and their activation can modulate inflammatory responses, this compound is being explored as a potential therapeutic agent or adjuvant to mitigate this dysregulated response. mdpi.comresearchgate.netnih.gov Preclinical studies and reviews suggest that this compound could potentially limit the severity and progression of COVID-19 by modulating infection, immunity, and inflammation. mdpi.comresearchgate.net This includes potential effects on reducing pro-inflammatory cytokines and chemokines, suppressing macrophage infiltration, and inhibiting pathways involved in the cytokine storm. mdpi.comresearchgate.net Molecular docking studies have also explored the potential interaction of this compound with SARS-CoV-2 viral components, such as the main protease (Mpro). mdpi.com Furthermore, this compound has shown anti-inflammatory effects in models of respiratory syncytial virus (RSV) infection, reducing cellular influx and modulating cytokine production, suggesting a broader potential in viral respiratory immunopathology. tandfonline.comsemanticscholar.org

Research in Oncological Contexts

This compound has been extensively studied for its anti-cancer properties, demonstrating multifaceted effects on tumor cells and their microenvironment.

Inhibition of Cancer Cell Proliferation and Viability

Preclinical studies have consistently shown this compound's ability to inhibit the proliferation and reduce the viability of various cancer cell lines. In vitro, this compound decreased the viability of C6 glioma cells by approximately 50% wikidata.orgnih.gov. Similarly, in human neuroblastoma SH-SY5Y cells, this compound induced a concentration-dependent decrease in cell viability and proliferation at concentrations ranging from 10 to 40 µM. This cytotoxic effect in neuroblastoma cells was attributed to its lipophilic character, leading to a loss of cell membrane integrity, rather than direct CB2 receptor activation or the caspase pathway uni.lu.

Table 1: Effects of this compound on Cancer Cell Proliferation and Viability

| Cancer Cell Line / Model | Effect on Proliferation/Viability | Concentration/Dose | Key Findings | Reference |

| C6 Glioma Cells (in vitro) | Decreased viability by ~50% | Not specified | Induces apoptotic cell death via ceramide synthesis and ERK1/2 stimulation. | wikidata.orgnih.gov |

| SH-SY5Y Neuroblastoma Cells (in vitro) | Concentration-dependent decrease | 10-40 µM | Cytotoxicity due to lipophilic character and membrane disruption, not CB2R or caspase pathway. | uni.lu |

| A549 NSCLC Cells (in vitro) | Cytotoxic at high conc.; Inhibited colony formation at low conc. | 10^-4 mol/l (cytotoxic); 10^-5–10^-8 mol/l (colony inhibition) | Induced weak DNA fragmentation. | wikidoc.org |

| MDA-MB231, MDA-MB468 Breast Cancer Cells (in vitro) | Dose-dependent inhibition of proliferation and migration | Not specified | Effects abolished by SR144528 (CB2 antagonist). | nih.gov |

| Human Osteosarcoma Cell Lines (in vitro) | Anti-proliferative | Not specified | Increased apoptosis at low doses. | nih.gov |

Induction of Apoptosis in Various Cancer Cell Lines

Suppression of Tumor Angiogenesis and Metastasis

A key aspect of this compound's anti-cancer potential lies in its ability to suppress tumor angiogenesis and metastasis. In various mouse models, this compound significantly reduced lung metastasis, with reported reductions ranging from 65% to 80%. It also decreased the transendothelial migration rate of melanoma cells.

In gliomas, this compound reduced tumor growth, which was accompanied by a decrease in pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and its receptor (VEGFR). It also decreased the mRNA expression of angiogenesis and metastasis-promoting proteins, including VEGF, angiopoietin-2 (Ang2), and matrix metalloproteinase-2 (MMP-2). In vitro experiments using human umbilical vein endothelial cells (HUVECs) demonstrated that this compound inhibited endothelial cell migration and initiated cell death, effects that were reversible by antagonism of both CB1 and CB2 receptors wikidoc.org.

In skin carcinoma mouse models, this compound inhibited vascular hyperplasia and reduced the mRNA expression of VEGF, placental growth factor, and Ang2. Its anti-angiogenic effects also include a decrease in the expression and activity of MMP-2 in xenografted rat glioma and human astrocytoma cells. In breast cancer models (MMTV-neu mice and PyMT transgenic mice), this compound significantly reduced tumor growth and lung metastasis while notably attenuating angiogenesis nih.gov. Similar anti-metastatic effects were observed in NSCLC, where this compound suppressed tumor growth and lung metastasis in SCID CB-17 mice nih.gov.

Modulation of Specific Cancer Types (e.g., Gliomas, Skin Tumors, Non-Small Cell Lung Cancer)

This compound has shown therapeutic potential across a spectrum of cancer types:

Gliomas: this compound inhibited the proliferation and migration of glioma cells both in vitro and in vivo. In C6 glioma cells, it reduced cell viability by 50% in vitro wikidata.orgnih.gov. In a Rag-/- mouse model of glioma, intratumoral administration of this compound resulted in a 71% decrease in tumor growth, an effect that was CB2-dependent wikidata.orgnih.gov. It also completely inhibited the growth of highly malignant (grade IV) human astrocytomas in mouse models.

Skin Tumors (Melanoma, Epidermal Carcinoma): this compound decreased the transendothelial migration rate of melanoma cells. In B16 melanoma xenografts, it reduced tumor volume by 75%, correlating with increased apoptotic cells and decreased tumor vascularization. It also inhibited vascular hyperplasia and reduced pro-angiogenic gene expression in skin carcinoma mouse models and reduced the viability of tumorigenic mouse epidermal cells (PDV.C57) by approximately 40%.

Non-Small Cell Lung Cancer (NSCLC): this compound induced anti-proliferative effects in A549 cells through DNA fragmentation. It suppressed tumor growth and lung metastasis in SCID CB-17 mice inoculated with A549 cells, decreasing tumor proliferation, neovascularization, and enhancing apoptotic cell death nih.gov.

Breast Cancer: this compound inhibited the proliferation and migration of breast cancer cells in vitro and in vivo. It significantly reduced tumor growth and lung metastasis, and markedly attenuated angiogenesis in various mouse models, with these effects being mediated by CB2R nih.gov.

Osteosarcoma: this compound demonstrated anti-proliferative, pro-apoptotic (at lower doses), and anti-invasive effects across multiple human osteosarcoma cell lines nih.gov.

Colon Cancer: In colon cancer cell lines (HT29, SW480, LS174T), this compound exhibited a biphasic effect. Low sub-micromolar concentrations (e.g., 0.1 µM) paradoxically increased cell proliferation, mediated by AKT/PKB pathway activation, while a higher concentration (10 µM) decreased cell survival. In an in vivo model, 1 mg/kg this compound increased tumor proliferation, whereas 5 mg/kg decreased it.

Neuroblastoma: this compound significantly decreased cell viability and proliferation in human SH-SY5Y neuroblastoma cells uni.lu.

Thyroid Carcinoma: this compound induced apoptosis in ARO and ARO/IL-12 thyroid carcinoma cells.

Differential and Context-Dependent Effects on Tumor Growth and Progression

The effects of this compound on tumor growth and progression can be highly dependent on concentration and cellular context. As observed in neuroblastoma cells, the cytotoxic effects of this compound at higher concentrations (10-40 µM) were not mediated by CB2 receptors but rather by its lipophilic nature leading to cell membrane disruption uni.lu. This suggests a CB2-independent mechanism of action at higher doses.

Neuropharmacological and Neuroprotective Investigations

This compound, as a selective CB2 receptor agonist, is devoid of psychotropic effects, making it an attractive compound for neuropharmacological and neuroprotective research nih.gov.

This compound has demonstrated neuroprotective effects in models of neuroinflammation and endotoxemia induced by lipopolysaccharide (LPS). It achieves this by mitigating levels of proinflammatory cytokines, adhesion molecules (e.g., vascular cell adhesion protein 1 and E-selectin), and oxidative/nitrosative stress. In a polymicrobial sepsis model in rats, this compound exhibited protective effects on the brain, lung, liver, and heart, mediated by CB2R activation, leading to decreased proinflammatory cytokines and increased levels of the anti-inflammatory cytokine IL-10.

Furthermore, this compound has shown an antiallodynic effect in a neuropathic pain model induced by retrovirus infection. This effect is achieved by suppressing neuroinflammation, macrophage activation, and T-cell infiltration, primarily through blocking the Janus kinase/STAT3 pathway. It also acts as an analgesic, exhibiting antihyperalgesic and antinociceptive actions, mainly by mitigating the synthesis of proinflammatory molecules and inhibiting nociception induced by oxidative stress-induced TRPA1 activation.

In the context of neurodegenerative diseases, this compound, along with other cannabinoids like WIN 55,212-2 and HU-210, has been implicated in preventing inflammation caused by Amyloid beta proteins, a hallmark of Alzheimer's disease. This action also contributes to preventing cognitive impairment and the loss of neuronal markers. The anti-inflammatory effect is mediated by CB2 receptor agonism, which prevents microglial activation. CB2 receptor activation by this compound has been shown to completely abolish neurotoxicity related to microglia activation in rat models.

In experimental models of ischemic stroke, a single acute dose of this compound administered after permanent focal ischemia proved neuroprotective, reducing infarct volume and improving neurological outcomes. This neuroprotective effect was specifically dependent on CB2 receptor activation, as it was reversed by the CB2R selective antagonist SR144528 and absent in CB2R-knockout mice. This compound also reduced the activation of microglia after permanent middle cerebral artery occlusion (pMCAO).

Beyond its anti-inflammatory and neuroprotective roles, this compound has been investigated for its impact on cognitive function and substance-related behaviors. Combining suboptimal doses of this compound with nicotine (B1678760) significantly improved cognitive performance in scopolamine-treated mice, counteracting the induced cognitive impairment. Moreover, this compound has been shown to dose-dependently attenuate cocaine-enhanced locomotion and reduce cocaine self-administration in mice, with these effects mediated by CB2 receptors. It also stimulates neural progenitor proliferation.

Table 2: Key Neuropharmacological and Neuroprotective Effects of this compound

| Effect Category | Specific Effect | Mechanism / Context | Reference |

| Neuroinflammation | Mitigates proinflammatory cytokines, adhesion molecules, oxidative/nitrosative stress | LPS-induced neuroinflammation and endotoxemia | |

| Sepsis-induced Organ Protection | Protective effects on brain, lung, liver, heart | Polymicrobial sepsis model in rats, mediated by CB2R activation, increasing IL-10. | |

| Pain Modulation | Antiallodynic effect | Neuropathic pain model, suppressing neuroinflammation, macrophage/T-cell infiltration via JAK/STAT3 pathway. | |

| Antihyperalgesic and antinociceptive actions | Mitigating proinflammatory molecules, inhibiting oxidative stress-induced TRPA1 activation. | ||

| Alzheimer's Disease | Prevents inflammation, cognitive impairment, neuronal marker loss | Amyloid beta protein-induced inflammation, via CB2R agonism preventing microglial activation. | |

| Reduces escape latency, spatial memory decline, inflammatory markers | Okadaic acid (OKA)-induced hyperphosphorylated TAU model. | ||

| Ischemic Stroke | Reduces infarct volume, improves neurological outcome | Permanent focal ischemia model, CB2R-dependent, reduces microglial activation. | |

| Cognitive Function | Improves cognitive performance | In combination with nicotine in scopolamine-treated mice. | |

| Substance-related Behaviors | Attenuates cocaine-enhanced locomotion; Reduces cocaine self-administration | Mediated by CB2 receptors in mice. | |

| Neural Proliferation | Stimulates neural progenitor proliferation | General neuropharmacological effect. |

Reduction of Neuroinflammation and Microglial Activation

This compound exhibits significant anti-inflammatory effects within the central nervous system (CNS) by modulating neuroinflammation and microglial activation. It has been shown to reduce levels of proinflammatory cytokines and inflammatory mediators mdpi.com. In models of neuroinflammation, this compound has been observed to mitigate the levels of proinflammatory cytokines such as TNF-α and IL-1β, as well as adhesion molecules and oxidative/nitrosative stress mdpi.com.

Studies indicate that this compound can prevent inflammation caused by amyloid-beta proteins, a key feature in Alzheimer's disease, by inhibiting microglial activation ebi.ac.ukwikipedia.org. Furthermore, it has been reported to impair microglial activation and downregulate pro-inflammatory signaling, driving microglia towards a non-inflammatory phenotype researchgate.net. In a thrombin-induced in vitro and in vivo rat model, this compound ameliorated neuroinflammation and microglial accumulation mdpi.com.

Table 1: Effects of this compound on Neuroinflammatory Markers

| Model/Condition | Inflammatory Marker/Cellular Event | Observed Effect of this compound | Reference |

| LPS-induced neuroinflammation | Proinflammatory cytokines, adhesion molecules (VCAM-1, E-selectin), oxidative/nitrosative stress | Mitigation of levels | mdpi.com |

| Amyloid-beta protein exposure (in vitro, co-cultured neurons/microglia) | Microglia-mediated neurotoxicity, inflammation | Prevention/Abolition | ebi.ac.ukwikipedia.orgmdpi.com |

| Thrombin-induced brain injury (rat model) | Neuroinflammation, microglial accumulation | Amelioration | mdpi.com |

| Okadaic acid (OKA)-induced neurodegeneration (rat model) | IL-1β, TNF-α levels in brain cortex and hippocampus | Decreased | nih.gov |

| Polymicrobial sepsis (rat model) | TNF-α, IL-1β, IL-6 levels in brain | Decreased | ebi.ac.ukfrontiersin.org |

Preservation of Neuronal Integrity and Promotion of Neurogenesis

This compound has demonstrated neuroprotective properties, including the preservation of neuronal integrity and, in some contexts, the promotion of neuronal survival and neurogenesis nih.gov. In models of acute central nervous system injury, this compound has shown protective effects on brain edema and neuronal degeneration mdpi.com.

In a neonatal rat model of hypoxic-ischemic encephalopathy (HIE), this compound exhibited neuroprotective effects through anti-apoptotic and anti-inflammatory actions, leading to a significant decrease in apoptotic cells frontiersin.org. While some studies on Alzheimer's models did not find direct morphological evidence of neuroprotection, cognitive improvements were observed, suggesting preserved neuronal functionality ub.edu.

Table 2: Effects of this compound on Neuronal Integrity and Survival

| Model/Condition | Neuronal Outcome/Marker | Observed Effect of this compound | Reference |

| Hypoxic-ischemic encephalopathy (neonatal rat) | Apoptotic cells | Significant decrease | frontiersin.org |

| Thrombin-induced brain injury (rat model) | Neuronal degeneration | Amelioration | mdpi.com |

| Ischemic stroke (pMCAO mouse model) | Infarct size, neurological severity score | Decrease | ahajournals.org |

Relevance in Models of Neurodegenerative Disorders (e.g., Alzheimer's Disease, Parkinson's Disease)

This compound has shown promise in preclinical models of neurodegenerative disorders, particularly Alzheimer's disease (AD). In double AβPP/PS1 transgenic mice, a genetic model of AD, this compound induced cognitive improvement, especially when administered at the pre-symptomatic stage ub.edunih.gov. This cognitive enhancement was linked to reduced microglial reactivity and decreased expression of proinflammatory cytokines (IL-1β, IL-6, TNFα, IFNγ) ub.edunih.gov. Additionally, this compound reduced the expression of active p38 and SAPK/JNK, increased inactive GSK3β, and lowered tau hyperphosphorylation (at Thr181) near amyloid-beta plaques ub.edunih.gov. It also decreased hydroxynonenal adducts and enhanced SOD1 and SOD2 expression, indicating a reduction in oxidative stress ub.edunih.gov.

In an Okadaic acid (OKA)-induced neurodegeneration model mimicking AD, this compound attenuated spatial memory impairment and reduced levels of caspase-3, phosphorylated tau (ser396), amyloid beta (Aβ), TNF-α, and IL-1β in brain cortex and hippocampus nih.gov.

Table 3: this compound Effects in Alzheimer's Disease Models

| Model/Condition | Key Pathological Markers/Outcomes | Observed Effect of this compound | Reference |

| AβPP/PS1 transgenic mice (AD model) | Cognitive impairment, microglial reactivity, proinflammatory cytokines (IL-1β, IL-6, TNFα, IFNγ), p38, SAPK/JNK, tau hyperphosphorylation, oxidative stress markers (hydroxynonenal adducts, SOD1, SOD2) | Improved cognition, decreased reactivity/cytokines, reduced p38/SAPK/JNK, increased inactive GSK3β, lowered tau hyperphosphorylation, decreased adducts, enhanced SOD1/SOD2 | ub.edunih.gov |

| Okadaic acid (OKA)-induced neurodegeneration (AD model) | Spatial memory impairment, caspase-3, phosphorylated tau (ser396), Aβ, TNF-α, IL-1β levels | Attenuation of impairment, decreased levels | nih.gov |

Efficacy in Neuropathic Pain and Spasticity Models

This compound has demonstrated efficacy in models of neuropathic pain and spasticity. It exhibits antiallodynic effects in neuropathic pain models, including those induced by retrovirus infection, by suppressing neuroinflammation, macrophage activation, and T-cell infiltration, potentially via blocking the Janus kinase/STAT3 pathway mdpi.comrndsystems.com. This compound acts as an analgesic, mitigating the synthesis of proinflammatory molecules and inhibiting nociception induced by oxidative stress mdpi.com.

In a murine model of multiple sclerosis, this compound was found to reduce spasticity rndsystems.com. Studies have also shown that pretreatment with hydrogen sulfide (B99878) (H2S) donors can significantly improve the antinociceptive effects of this compound in mice with sciatic nerve injury-provoked neuropathy, and also preserve its anxiolytic and antidepressant actions associated with neuropathic pain uab.cat.

Table 4: this compound Effects in Pain and Spasticity Models

| Model/Condition | Outcome/Mechanism | Observed Effect of this compound | Reference |

| Retrovirus infection-induced neuropathic pain | Allodynia, neuroinflammation, macrophage activation, T-cell infiltration | Antiallodynic effect, suppression | mdpi.comrndsystems.com |

| Multiple sclerosis (murine model) | Spasticity | Reduction | rndsystems.com |

| Sciatic nerve injury-provoked neuropathy | Antinociception, anxiety-like behaviors, depressive-like behaviors | Improved antinociception (with H2S donors), inhibited anxiety/depression | uab.cat |

Role in Modulating Reward Pathways and Substance-Related Behaviors

This compound has shown a role in modulating reward pathways and influencing substance-related behaviors, primarily by affecting dopamine (B1211576) signaling. In a mouse self-administration model for chemical dependence, this compound activation of CB2 increased dopamine firing and decreased cocaine use biomol.com.

Pharmacological activation of CB2 receptors with this compound has been shown to attenuate the intake of abused drugs and their rewarding properties researchgate.net. Specifically, this compound dose-dependently inhibited cocaine self-administration and cocaine-enhanced locomotion and nucleus accumbens dopamine levels in wild-type and CB1-knockout mice, effects that were absent in CB2-knockout mice researchgate.net. It also prevented the acquisition and expression of cocaine sensitization and its rewarding properties researchgate.net. In models of alcohol use, this compound significantly reduced alcohol self-administration and alcohol-rewarding behaviors nih.govmdpi.com.

Table 5: this compound Effects on Reward Pathways and Substance-Related Behaviors

| Substance/Behavior Model | Outcome/Mechanism | Observed Effect of this compound | Reference |

| Cocaine self-administration (mouse) | Cocaine intake, locomotion, nucleus accumbens dopamine levels | Decreased intake, attenuated locomotion, reduced dopamine levels | biomol.comresearchgate.net |

| Cocaine sensitization | Acquisition and expression of sensitization, rewarding properties | Prevention | researchgate.net |

| Alcohol self-administration | Alcohol consumption, rewarding properties | Significant reduction | nih.govmdpi.com |

Effects on HIV-Induced Neurotoxicity

This compound has been investigated for its potential effects on HIV-induced neurotoxicity, particularly in the context of neuroinflammation. While direct comprehensive data on this compound's specific role in HIV-induced neurotoxicity is less abundant compared to other neuroinflammatory conditions, its general anti-inflammatory and neuroprotective mechanisms mediated by CB2 activation suggest a potential benefit. CB2R activation is known to mitigate neuroinflammatory events nih.gov. Given that HIV-associated neurocognitive disorders (HAND) involve significant neuroinflammation, this compound's ability to suppress neuroinflammation and microglial activation could be relevant mdpi.comresearchgate.net.

Organ-Specific Protective Effects Beyond CNS and Cancer

Beyond its effects on the CNS and excluding cancer-related applications, this compound has demonstrated protective effects in various organs, primarily through its anti-inflammatory and antioxidant properties mediated by CB2 receptor activation nih.govmdpi.com.

Cardioprotective Effects : this compound has shown cardioprotective effects in acute myocardial injury models. It reduces infarct size and myocardial apoptosis during ischemia/reperfusion (I/R) injury by inhibiting the loss of mitochondrial membrane potential, reducing cleaved caspases-3 and -9, and inhibiting mitochondrial cytochrome c release. These effects are mediated by the activation of the PI3K/Akt signaling pathway nih.govmdpi.comnih.govkarger.com. This compound also protects against cardiomyocyte hypertrophy and ethanol-induced myocardial injury mdpi.commdpi.com.

Hepatoprotective Effects : this compound exhibits significant hepatoprotective effects against various liver injuries, including acute liver injury or failure, septic liver, ischemia-reperfusion injury, liver fibrosis, and steatosis nih.govmdpi.comfrontiersin.org. Its mechanisms include inhibiting hepatic inflammation by inducing autophagy, activating heme oxygenase-1, promoting an M1 to M2 shift in macrophages, and regulating microRNAs targeting Toll-like receptor 4 (TLR4) mdpi.comnih.govnih.gov. It also ameliorates portal hypertension and fibrosis in cirrhotic rats mdpi.com.

Nephroprotective Effects : this compound has been shown to be protective in experimental models of acute kidney injury, such as renal ischemia-reperfusion (IR) injury. It reduces glomerular and tubular damage, inhibits proinflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and apoptosis, and decreases levels of inflammatory markers like NF-κB and caspase-3 ebi.ac.uknih.govmdpi.comresearchgate.netnih.gov. It also lowers serum levels of blood urea (B33335) nitrogen, creatinine, kidney injury molecule-1, neutrophil gelatinase-associated lipocalin, and Cystatin C ebi.ac.uknih.gov.

Gastroprotective Effects : this compound attenuates intestinal inflammation by enhancing apoptosis of activated T cells, decreasing the numbers of activated T cells, and inhibiting the induction of neutrophils, mast cells, and NK cells at the sites of inflammation nih.govmdpi.com. It also corrects motility impairment in LPS-induced models mdpi.com.

Pulmonary Protective Effects : this compound has been reported to alleviate bleomycin-induced pulmonary fibrosis in mice rndsystems.com. In a polymicrobial sepsis model, this compound showed protective effects on the lung by decreasing proinflammatory cytokines and increasing the anti-inflammatory cytokine IL-10 mdpi.comfrontiersin.org.

Table 6: Organ-Specific Protective Effects of this compound

| Organ System | Model/Condition | Key Protective Effects/Mechanisms | Reference |

| Cardiovascular | Myocardial Ischemia/Reperfusion (I/R) injury | Reduced infarct size, decreased apoptosis, inhibited mitochondrial membrane potential loss, reduced cleaved caspases, PI3K/Akt pathway activation | nih.govmdpi.comnih.govkarger.com |

| Cardiomyocyte hypertrophy, ethanol-induced myocardial injury | Inhibition of hypertrophy, improved cardiac function | mdpi.commdpi.com | |

| Hepatic | Acute liver injury/failure, septic liver, I/R injury, fibrosis, steatosis, cirrhosis | Inhibited hepatic inflammation (autophagy, HO-1 activation, M1 to M2 macrophage shift, TLR4 regulation), ameliorated portal hypertension, reduced fibrosis | nih.govmdpi.comfrontiersin.orgnih.govnih.gov |

| Renal | Acute kidney injury, Ischemia-Reperfusion (IR) injury | Reduced glomerular/tubular damage, inhibited proinflammatory cytokines/chemokines/apoptosis, decreased NF-κB, caspase-3, lowered BUN, creatinine, KIM-1, NGAL, Cystatin C | ebi.ac.uknih.govmdpi.comresearchgate.netnih.gov |

| Gastrointestinal | Intestinal inflammation | Enhanced apoptosis of activated T cells, decreased activated T cells, inhibited neutrophil/mast cell/NK cell induction, corrected motility impairment | nih.govmdpi.com |

| Pulmonary | Bleomycin-induced pulmonary fibrosis, polymicrobial sepsis | Alleviated fibrosis, decreased proinflammatory cytokines, increased IL-10 | mdpi.comfrontiersin.orgrndsystems.com |

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 162187 |

| WIN 55,212-2 | 5361234 |

| HU-210 | 162186 |

| Amyloid beta | 16218701 |

| TNF-α | 12534571 |

| IL-1β | 16218702 |

| IL-6 | 16218703 |

| IFNγ | 16218704 |

| SOD1 | 16218705 |

| SOD2 | 16218706 |

| Caspase-3 | 16218707 |

| Phosphorylated tau (ser396) | N/A (specific modification of tau protein) |

| AβPP | 16218708 |

| PS1 | 16218709 |

| Okadaic acid | 441011 |

| PI3K | 16218710 |

| Akt | 16218711 |

| NF-κB | 16218712 |

| Caspase-9 | 16218713 |

| TRPA1 | 16218714 |

| IL-10 | 16218715 |

| IL-12p40 | N/A (subunit of IL-12) |

| ERK1/2 | 16218716 |

| p38 | 16218717 |

| SAPK/JNK | 16218718 |

| GSK3β | 16218719 |

| HO-1 | 16218720 |

| TLR4 | 16218721 |

| VCAM-1 | 16218722 |

| E-selectin | 16218723 |

| MIP-1α | 16218724 |

| RANTES | 16218725 |

| iNOS | 16218726 |

| MCP-1 | 16218727 |

| COX-2 | 16218728 |

| NGAL (Neutrophil Gelatinase-Associated Lipocalin) | 16218729 |

| KIM-1 (Kidney Injury Molecule-1) | 16218730 |

| Cystatin C | 16218731 |

| BUN (Blood Urea Nitrogen) | N/A (clinical measurement) |

| Creatinine | 546760 |

| SR144528 | 6918507 |

| AM630 | 5361235 |

| β-caryophyllene | 16218732 |

| DADS (Diallyl disulfide) | 68102 |

| GYY4137 | 10243407 |

| AM1241 | 16218733 |

| CB-13 | 16218734 |

| Rimonabant | 154297 |

| AM281 | 16218735 |

| ACEA | 16218736 |

| TH (Tyrosine Hydroxylase) | 16218737 |

| Oprm1 (Opioid Receptor Mu 1) | N/A (gene name) |

| CNR1 (Cannabinoid Receptor 1) | N/A (gene name) |

| CNR2 (Cannabinoid Receptor 2) | N/A (gene name) |

| VTA (Ventral Tegmental Area) | N/A (brain region) |

| NAcc (Nucleus Accumbens) | N/A (brain region) |

| H2S (Hydrogen Sulfide) | 280 |

| VDAC | 16218738 |

| Nrf2 | 16218739 |

| TGF-β1 | 16218740 |

| Smad3 | 16218741 |

| USP4 | 16218742 |

| TβRI | 16218743 |

| microRNA 27b | N/A (specific microRNA) |

| COX | 16218744 |

| NOS | 16218745 |

| Vascular endothelial growth factor | 16218746 |

| RIP1 | 16218747 |

| RIP3 | 16218748 |

| MLKL | 16218749 |

| AMPK | 16218750 |

| eNOS | 16218751 |

| 5-HT2A | 16218752 |

| STAT3 | 16218753 |

| TRPA1 | 16218754 |

| Z-VAD-FMK | 16218755 |

| BrdU | 24653 |

| MTT | 64969 |

| LDHe | N/A (Lactate Dehydrogenase release assay) |

| SH-SY5Y cells | N/A (cell line) |

| JWH-018 | 16218756 |

| JWH-073 | 16218757 |

| JWH-122 | 16218758 |

| PD98059 | 4796 |

| SR-144528 | 6918507 |

| GW405833 | 16218759 |

Note: PubChem CIDs for specific protein modifications (e.g., phosphorylated tau) or general biological concepts (e.g., VTA, NAcc, gene names like Oprm1) are not directly available as individual compounds and are marked as N/A or described as such.This compound is a synthetic cannabinoid that functions as a potent and selective agonist for the cannabinoid type 2 (CB2) receptor. It exhibits a high affinity for the CB2 receptor, with a Ki of 3.4 nM, and demonstrates approximately 200-fold selectivity over the CB1 receptor ebi.ac.ukwikipedia.orgnih.gov. This selectivity is attributed to its chemical structure, which lacks a hydroxy group on the phenol (B47542) structure, a feature that minimizes CB1 activity and associated psychotropic effects wikipedia.orgnih.gov. Preclinical investigations have revealed a broad spectrum of therapeutic effects for this compound, including antioxidant, anti-inflammatory, immunomodulatory, and neuroprotective properties, primarily mediated through the activation of the CB2 receptor nih.govmdpi.comnih.gov.

The therapeutic potential of this compound is largely dependent on its selective activation of the CB2 receptor, which plays a crucial role in modulating inflammation and immune responses without eliciting the psychoactive effects linked to CB1 receptor activation nih.gov.

Reduction of Neuroinflammation and Microglial Activation

This compound demonstrates significant anti-inflammatory effects within the central nervous system (CNS) by modulating neuroinflammation and microglial activation. It has been shown to reduce levels of proinflammatory cytokines and inflammatory mediators mdpi.com. In models of neuroinflammation, this compound mitigates the levels of proinflammatory cytokines such as TNF-α and IL-1β, as well as adhesion molecules and oxidative/nitrosative stress mdpi.com.

Studies indicate that this compound can prevent inflammation induced by amyloid-beta proteins, a hallmark of Alzheimer's disease, by inhibiting microglial activation ebi.ac.ukwikipedia.org. Furthermore, it has been reported to impair microglial activation and downregulate pro-inflammatory signaling, thereby shifting microglia towards a non-inflammatory phenotype researchgate.net. In a thrombin-induced in vitro and in vivo rat model, this compound ameliorated neuroinflammation and microglial accumulation mdpi.com.

Table 1: Effects of this compound on Neuroinflammatory Markers

| Model/Condition | Inflammatory Marker/Cellular Event | Observed Effect of this compound | Reference |

| LPS-induced neuroinflammation | Proinflammatory cytokines, adhesion molecules (VCAM-1, E-selectin), oxidative/nitrosative stress | Mitigation of levels | mdpi.com |

| Amyloid-beta protein exposure (in vitro, co-cultured neurons/microglia) | Microglia-mediated neurotoxicity, inflammation | Prevention/Abolition | ebi.ac.ukwikipedia.orgmdpi.com |

| Thrombin-induced brain injury (rat model) | Neuroinflammation, microglial accumulation | Amelioration | mdpi.com |

| Okadaic acid (OKA)-induced neurodegeneration (rat model) | IL-1β, TNF-α levels in brain cortex and hippocampus | Decreased | nih.gov |

| Polymicrobial sepsis (rat model) | TNF-α, IL-1β, IL-6 levels in brain | Decreased | ebi.ac.ukfrontiersin.org |

Preservation of Neuronal Integrity and Promotion of Neurogenesis

This compound has demonstrated neuroprotective properties, including the preservation of neuronal integrity and, in certain contexts, the promotion of neuronal survival and neurogenesis nih.gov. In models of acute central nervous system injury, this compound has shown protective effects against brain edema and neuronal degeneration mdpi.com.

In a neonatal rat model of hypoxic-ischemic encephalopathy (HIE), this compound exhibited neuroprotective effects through anti-apoptotic and anti-inflammatory actions, leading to a significant decrease in apoptotic cells frontiersin.org. While some studies in Alzheimer's models did not find direct morphological evidence of neuroprotection, cognitive improvements were observed, suggesting preserved neuronal functionality ub.edu.

Table 2: Effects of this compound on Neuronal Integrity and Survival

| Model/Condition | Neuronal Outcome/Marker | Observed Effect of this compound | Reference |

| Hypoxic-ischemic encephalopathy (neonatal rat) | Apoptotic cells | Significant decrease | frontiersin.org |

| Thrombin-induced brain injury (rat model) | Neuronal degeneration | Amelioration | mdpi.com |

| Ischemic stroke (pMCAO mouse model) | Infarct size, neurological severity score | Decrease | ahajournals.org |

Relevance in Models of Neurodegenerative Disorders (e.g., Alzheimer's Disease, Parkinson's Disease)

This compound has shown promise in preclinical models of neurodegenerative disorders, particularly Alzheimer's disease (AD). In double AβPP/PS1 transgenic mice, a genetic model of AD, this compound induced cognitive improvement, especially when administered at the pre-symptomatic stage ub.edunih.gov. This cognitive enhancement was associated with reduced microglial reactivity and decreased expression of proinflammatory cytokines (IL-1β, IL-6, TNFα, IFNγ) ub.edunih.gov. Additionally, this compound reduced the expression of active p38 and SAPK/JNK, increased inactive GSK3β, and lowered tau hyperphosphorylation (at Thr181) near amyloid-beta plaques ub.edunih.gov. It also decreased hydroxynonenal adducts and enhanced SOD1 and SOD2 expression, indicating a reduction in oxidative stress ub.edunih.gov.

In an Okadaic acid (OKA)-induced neurodegeneration model mimicking AD, this compound attenuated spatial memory impairment and reduced levels of caspase-3, phosphorylated tau (ser396), amyloid beta (Aβ), TNF-α, and IL-1β in brain cortex and hippocampus nih.gov.

Table 3: this compound Effects in Alzheimer's Disease Models

| Model/Condition | Key Pathological Markers/Outcomes | Observed Effect of this compound | Reference |

| AβPP/PS1 transgenic mice (AD model) | Cognitive impairment, microglial reactivity, proinflammatory cytokines (IL-1β, IL-6, TNFα, IFNγ), p38, SAPK/JNK, tau hyperphosphorylation, oxidative stress markers (hydroxynonenal adducts, SOD1, SOD2) | Improved cognition, decreased reactivity/cytokines, reduced p38/SAPK/JNK, increased inactive GSK3β, lowered tau hyperphosphorylation, decreased adducts, enhanced SOD1/SOD2 | ub.edunih.gov |

| Okadaic acid (OKA)-induced neurodegeneration (AD model) | Spatial memory impairment, caspase-3, phosphorylated tau (ser396), Aβ, TNF-α, IL-1β levels | Attenuation of impairment, decreased levels | nih.gov |

Efficacy in Neuropathic Pain and Spasticity Models

This compound has demonstrated efficacy in models of neuropathic pain and spasticity. It exhibits antiallodynic effects in neuropathic pain models, including those induced by retrovirus infection, by suppressing neuroinflammation, macrophage activation, and T-cell infiltration, potentially via blocking the Janus kinase/STAT3 pathway mdpi.comrndsystems.com. This compound acts as an analgesic, mitigating the synthesis of proinflammatory molecules and inhibiting nociception induced by oxidative stress mdpi.com.

In a murine model of multiple sclerosis, this compound was found to reduce spasticity rndsystems.com. Studies have also shown that pretreatment with hydrogen sulfide (H2S) donors can significantly improve the antinociceptive effects of this compound in mice with sciatic nerve injury-provoked neuropathy, and also preserve its anxiolytic and antidepressant actions associated with neuropathic pain uab.cat.

Table 4: this compound Effects in Pain and Spasticity Models

| Model/Condition | Outcome/Mechanism | Observed Effect of this compound | Reference |

| Retrovirus infection-induced neuropathic pain | Allodynia, neuroinflammation, macrophage activation, T-cell infiltration | Antiallodynic effect, suppression | mdpi.comrndsystems.com |

| Multiple sclerosis (murine model) | Spasticity | Reduction | rndsystems.com |

| Sciatic nerve injury-provoked neuropathy | Antinociception, anxiety-like behaviors, depressive-like behaviors | Improved antinociception (with H2S donors), inhibited anxiety/depression | uab.cat |

Role in Modulating Reward Pathways and Substance-Related Behaviors

This compound has shown a role in modulating reward pathways and influencing substance-related behaviors, primarily by affecting dopamine signaling. In a mouse self-administration model for chemical dependence, this compound activation of CB2 increased dopamine firing and decreased cocaine use biomol.com.

Pharmacological activation of CB2 receptors with this compound has been shown to attenuate the intake of abused drugs and their rewarding properties researchgate.net. Specifically, this compound dose-dependently inhibited cocaine self-administration and cocaine-enhanced locomotion and nucleus accumbens dopamine levels in wild-type and CB1-knockout mice, effects that were absent in CB2-knockout mice researchgate.net. It also prevented the acquisition and expression of cocaine sensitization and its rewarding properties researchgate.net. In models of alcohol use, this compound significantly reduced alcohol self-administration and alcohol-rewarding behaviors nih.govmdpi.com.

Table 5: this compound Effects on Reward Pathways and Substance-Related Behaviors

| Substance/Behavior Model | Outcome/Mechanism | Observed Effect of this compound | Reference |

| Cocaine self-administration (mouse) | Cocaine intake, locomotion, nucleus accumbens dopamine levels | Decreased intake, attenuated locomotion, reduced dopamine levels | biomol.comresearchgate.net |

| Cocaine sensitization | Acquisition and expression of sensitization, rewarding properties | Prevention | researchgate.net |

| Alcohol self-administration | Alcohol consumption, rewarding properties | Significant reduction | nih.govmdpi.com |

Effects on HIV-Induced Neurotoxicity